Retrocyclin-1 (RC-100), is a synthetic peptide modeled after theta-defensins, a family of cyclic peptides found in Old World monkeys. [, ] While humans possess theta-defensin genes, a premature stop codon prevents their natural production. [, , ] As a result, retrocyclins, synthesized based on these pseudogenes, represent "ancestral" human defensins. [, ] Classified as antimicrobial peptides, retrocyclins demonstrate broad-spectrum activity against various pathogens, particularly HIV-1. [, , , ] Retrocyclins are being investigated for their potential as therapeutic agents against viral infections, especially HIV. [, ]
The synthesis of retrocyclin-1 involves solid-phase peptide synthesis techniques. The process typically employs a Perkin–Elmer Applied Biosystems synthesizer and utilizes prederivatized polyethylene glycol polystyrene arginine resin. The synthesis follows FastMoc chemistry with double coupling for all residues.
Key steps in the synthesis include:
Retrocyclin-1 consists of 18 amino acids arranged in a cyclic structure formed by the head-to-tail linkage of two nonapeptides through peptide bonds. The peptide contains three intramolecular disulfide bonds that contribute to its stability and biological activity. The molecular structure can be characterized by:
Retrocyclin-1 participates in several chemical interactions:
The mechanism of action of retrocyclin-1 primarily involves its interaction with viral components:
Retrocyclin-1 displays several notable physical and chemical properties:
The potential applications of retrocyclin-1 are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4